Product packaging for Cannabidiol-D3(Cat. No.:)

Cannabidiol-D3

Cat. No.: B10822132
M. Wt: 317.5 g/mol
InChI Key: QHMBSVQNZZTUGM-GBXVFRIQSA-N
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Description

Foundational Concepts of Stable Isotope Labeling in Biomedical Science

Stable isotope labeling is a non-radioactive method used to track the fate of molecules in biological systems and to provide precise quantification in analytical measurements. nih.govnih.gov This technique involves the substitution of one or more atoms in a molecule with their heavier, stable isotopes. wikipedia.org An isotope is a variant of a particular chemical element which differs in neutron number. For instance, hydrogen (¹H), the most common isotope, has one proton and no neutrons. Its stable isotope, deuterium (B1214612) (²H or D), contains one proton and one neutron, effectively doubling the mass of the atom without significantly altering its chemical properties. wikipedia.org

The core principle behind stable isotope labeling lies in the fact that the deuterated compound is chemically and biologically similar to its non-deuterated counterpart. isowater.com However, due to the mass difference, it can be distinguished and measured by mass spectrometry (MS). nih.govnih.gov In quantitative proteomics and pharmacology, this allows the deuterated compound to be used as an internal standard. nih.govcerilliant.com When added to a biological sample, the deuterated standard behaves almost identically to the natural (endogenous) compound during sample preparation and analysis. By comparing the known concentration of the internal standard to the signal of the target analyte, researchers can achieve highly accurate and precise quantification, correcting for any loss that may occur during the analytical process. rsc.orgnih.gov

This methodology is crucial for a variety of applications, including:

Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. cdnsciencepub.comnih.gov

Metabolite identification: To trace the metabolic pathways of compounds within an organism. nih.gov

Quantitative analysis: To determine the exact concentration of a substance in a complex mixture, such as blood or urine. cerilliant.comnih.gov

Overview of Cannabidiol (CBD) Research Significance

Cannabidiol (CBD) is a prominent non-psychoactive phytocannabinoid found in the Cannabis sativa plant. researchgate.netmdpi.com Its isolation in 1940 and the elucidation of its chemical structure in 1963 paved the way for extensive scientific investigation into its properties. mdpi.com Unlike Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, CBD does not produce a "high." researchgate.net

Research into CBD has expanded significantly, exploring its interactions with the endocannabinoid system and other biological targets. researchgate.net Scientific interest in CBD spans a wide range of preclinical and clinical research, investigating its potential applications. nm.orgmdpi.comnih.gov Animal studies and early clinical research have suggested various areas of interest for CBD's effects. nm.orgmdpi.com The FDA has approved a CBD-based oral solution for the treatment of seizures associated with certain rare forms of epilepsy. nm.orgnih.gov Ongoing research continues to explore the compound's mechanisms of action and its potential in various areas of health. mdpi.comnih.gov

Rationale for Deuterium Enrichment in Cannabidiol for Scholarly Inquiry

The primary rationale for the deuterium enrichment of Cannabidiol to create Cannabidiol-D3 is its application as an internal standard in analytical chemistry, particularly for quantification using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comrsc.orgnih.govthomassci.com

In pharmacokinetic studies, where researchers analyze the concentration of CBD and its metabolites in biological fluids like plasma and urine, precision is paramount. medrxiv.orgkarger.com Due to the complexity of these biological matrices, there can be variability in how the sample is processed and analyzed. The introduction of a known quantity of CBD-D3 into the sample at an early stage of the process allows for accurate quantification of the non-deuterated CBD. nih.govnih.gov The CBD-D3 standard and the native CBD will have nearly identical chemical behavior during extraction and chromatography, but their different masses allow the mass spectrometer to distinguish between them. rsc.org

For example, in a typical LC-MS/MS analysis, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both CBD and CBD-D3. researchgate.net The ratio of the signal intensity of the CBD to the known concentration of the CBD-D3 standard provides a highly accurate measurement of the CBD concentration in the original sample. rsc.org

Another reason for deuterating drugs is to investigate the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. wikipedia.orgisowater.com This can lead to a slower rate of metabolism for the deuterated compound, especially if the C-H bond is broken during a key metabolic step, often mediated by cytochrome P450 enzymes. cdnsciencepub.comnih.gov This allows researchers to study the metabolic pathways of a drug and can sometimes lead to the development of drugs with altered pharmacokinetic profiles. wikipedia.orgcdnsciencepub.comacs.org

Interactive Data Table 1: Example Pharmacokinetic Parameters of Oral Cannabidiol

This table presents a summary of pharmacokinetic parameters for CBD and its major metabolites from a study involving healthy subjects who received orally administered CBD. The data illustrates the kind of information that can be accurately quantified using methods that employ deuterated internal standards like CBD-D3.

AnalyteTmax (median [min–max]) (h)Cmax (mean ± SD) (ng/mL)AUC (mean ± SD) (ng/mL*h)
CBD4 [1‒6]389.17 ± 153.231,542.19 ± 488.04
7-OH-CBD4 [2‒6]81.35 ± 36.64364.70 ± 105.59
7-COOH-CBD4 [1‒6]1,717.33 ± 769.229,888.42 ± 3,961.47
Data sourced from a study on the pharmacokinetic variability of oral cannabidiol. karger.com

Interactive Data Table 2: Mass Spectrometry Ions for CBD and CBD-D3

This table shows the specific mass-to-charge ratios (m/z) that are monitored in a mass spectrometer to differentiate and quantify Cannabidiol (CBD) and its deuterated internal standard, this compound (CBD-D3).

CompoundPrecursor Ion (m/z)Product Ions (m/z)
CBD390301, 375
CBD-D3393304, 378
Data sourced from research articles detailing GC-MS and LC-MS/MS methods. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O2 B10822132 Cannabidiol-D3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30O2

Molecular Weight

317.5 g/mol

IUPAC Name

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-(5,5,5-trideuteriopentyl)benzene-1,3-diol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1/i1D3

InChI Key

QHMBSVQNZZTUGM-GBXVFRIQSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Cannabidiol D3

Strategies for Deuterium (B1214612) Incorporation into Cannabinoid Scaffolds

The synthesis of Cannabidiol-D3 primarily relies on the incorporation of deuterium into one of the key precursors, followed by a condensation reaction to construct the final cannabinoid scaffold. The most common approach involves the synthesis of a deuterated olivetol (B132274) derivative, which is then reacted with a suitable terpene moiety.

Stereoselective and Regioselective Deuteration Techniques

The stereochemistry of Cannabidiol is crucial for its biological activity. Therefore, stereoselective synthetic methods are paramount. The key reaction in the synthesis of CBD is the Friedel-Crafts alkylation of a resorcinol (B1680541) (like olivetol) with a chiral allylic alcohol, most commonly a p-menthane (B155814) derivative. researchgate.netresearchgate.net The stereochemistry of the final product is controlled by the chirality of the terpene starting material. For instance, the condensation of olivetol with (1R,4S)-p-mentha-2,8-dien-1-ol yields the naturally occurring (-)-CBD. researchgate.net

Regioselectivity, controlling the position of the alkylation on the resorcinol ring, is also a significant challenge. The reaction can yield both the desired "normal" CBD and the "abnormal" isomer. researchgate.net The use of Lewis acids like boron trifluoride etherate (BF3·OEt2) can influence the regioselectivity of this condensation. google.com

Synthesis of Deuterated Precursors for Cannabidiol Analogs

The most direct route to this compound involves the synthesis of a deuterated olivetol precursor. A reported method for the synthesis of 5'-(2H3)olivetol starts from the readily available 3,5-dimethoxybenzoic acid. cdnsciencepub.com The synthesis involves the elaboration of the n-pentyl side chain through a series of reactions, including cross-coupling with a deuterated Grignard reagent. Specifically, a bromide precursor is reacted with deuterated methyl magnesium iodide in the presence of a copper catalyst to introduce the trideuterated methyl group at the terminus of the pentyl chain. cdnsciencepub.comresearchgate.net The resulting deuterated dimethoxyolivetol is then demethylated to yield 5'-(2H3)olivetol. cdnsciencepub.com

Another critical precursor is the terpene moiety, such as (+)-p-mentha-2,8-dien-1-ol. This can be prepared from (+)-limonene oxide through a process involving reaction with an amine in the presence of a Lewis acid, followed by oxidation and Cope elimination. google.com While the synthesis of a deuterated version of this terpene is less common for producing CBD-D3, it represents another potential route for deuterium incorporation.

Once the deuterated precursor, typically 5'-(2H3)olivetol, is obtained, it is condensed with a chiral p-menthane derivative, such as p-mentha-2,8-dien-1-ol, under acidic conditions (e.g., using p-toluenesulfonic acid) to yield this compound. researchgate.net The final product is then purified using chromatographic techniques. lcms.czchromacon.comtechnologynetworks.com

Spectroscopic and Chromatographic Characterization of Deuterated Products

The successful synthesis and purification of this compound require rigorous analytical characterization to confirm its structure and assess its isotopic purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

The primary structure of CBD-D3 can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. While specific 1H- and 13C-NMR data for CBD-D3 are not widely published, the spectra are expected to be very similar to that of unlabeled CBD, with the key difference being the absence of the terminal methyl proton signal in the 1H-NMR spectrum and a characteristic triplet in the 13C-NMR for the CD3 group. nih.govnih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of CBD-D3. The fragmentation pattern of CBD is well-characterized, with key fragments resulting from retro-Diels-Alder reaction and other cleavages. nih.govresearchgate.net For CBD-D3, the mass of the molecular ion and key fragments will be shifted by three mass units compared to unlabeled CBD. A reported GC-MS chromatogram of CBD-d3 shows characteristic ions at m/z 231 and 234. researchgate.net

Compound Molecular Formula Molecular Weight Key GC-MS Fragments (m/z)
CannabidiolC21H30O2314.46314, 299, 271, 258, 246, 243, 231
This compoundC21H27D3O2317.48317, 302, 274, 261, 249, 246, 234

This table presents expected and reported mass spectrometry data. Specific fragmentation patterns can vary based on instrumentation and conditions.

Advanced Analytical Techniques for Isotopic Purity Assessment

Ensuring the high isotopic purity of this compound is crucial for its use as an internal standard. High-resolution mass spectrometry (HRMS) is a key technique for this assessment. nih.gov HRMS can accurately determine the mass-to-charge ratio of the analyte, allowing for the differentiation and quantification of molecules with different numbers of deuterium atoms (e.g., D0, D1, D2, D3). A general method for determining isotopic enrichment involves comparing the measured isotope distribution with theoretically calculated distributions. nih.govresearchgate.net

Quantitative NMR (qNMR) is another advanced technique that can be used to determine isotopic purity. By comparing the integral of a proton signal in the deuterated compound with the corresponding signal in a known amount of a non-deuterated standard, the degree of deuteration can be accurately calculated. nih.govresearchgate.net

Synthesis of Deuterated Cannabidiol Metabolite Analogs (e.g., 7-Hydroxythis compound)

The study of drug metabolism often requires the synthesis of deuterated metabolites. 7-Hydroxycannabidiol (7-OH-CBD) is a major active metabolite of CBD. lumirlab.comnih.gov The synthesis of its deuterated analog, 7-Hydroxythis compound (7-OH-CBD-D3), is therefore of significant interest.

The synthesis of 7-OH-CBD from CBD has been reported through multi-step processes. lumirlab.comnih.govresearchgate.netalmacgroup.com A common strategy involves the protection of the phenolic hydroxyl groups of CBD, followed by regioselective oxidation of the allylic methyl group to a hydroxymethyl group, and subsequent deprotection. nih.govresearchgate.net For the synthesis of 7-OH-CBD-D3, the starting material would be this compound. The synthetic route would parallel that of the non-deuterated analog, carrying the deuterium label through the synthetic sequence. The commercial availability of 7-Hydroxythis compound as a certified reference material confirms that its synthesis is established. sigmaaldrich.comsigmaaldrich.com

Advanced Analytical Methodologies Employing Cannabidiol D3 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Cannabinoid Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. It operates on the principle of adding a known amount of an isotopically labeled version of the analyte of interest to a sample. This "isotopic internal standard," such as Cannabidiol-D3, is chemically identical to the native analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).

Theoretical Framework for Absolute Quantification and Relative Profiling

The core principle of IDMS lies in the assumption that the isotopically labeled internal standard behaves identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization, and ionization. nih.gov By measuring the ratio of the signal intensity of the native analyte to that of the isotopic internal standard, any variations or losses that occur during sample preparation and analysis are effectively canceled out. nih.gov

Absolute Quantification: For absolute quantification, a known amount of the isotopic internal standard is added to the sample. The concentration of the native analyte is then determined by comparing the mass spectrometer's response ratio of the analyte to the internal standard against a calibration curve. This curve is generated by analyzing a series of standards containing known concentrations of the native analyte and a fixed concentration of the internal standard. The use of a stable isotope-labeled internal standard like this compound corrects for matrix effects and variations in instrument response, leading to highly accurate and reliable absolute concentration measurements. researchgate.net

Relative Profiling: In relative profiling, the goal is often to compare the levels of multiple cannabinoids across different samples rather than determining their exact concentrations. While absolute quantification is still possible, the focus is on the relative changes in cannabinoid concentrations. This compound can be used as an internal standard to normalize the response of other cannabinoids for which a specific deuterated standard may not be available. This approach helps to correct for variations in extraction efficiency and instrument performance, allowing for more accurate comparisons of cannabinoid profiles between samples.

Functionality of this compound as a Certified Reference Material in Analytical Chemistry

This compound is often supplied as a Certified Reference Material (CRM). caymanchem.comcerilliant.com A CRM is a standard that has been characterized for one or more of its properties with a high degree of accuracy and traceability to a national or international standard. caymanchem.com When used in analytical chemistry, this compound as a CRM serves several critical functions:

Calibration: It is used to calibrate analytical instruments, ensuring the accuracy of the measurements.

Method Validation: CRMs are essential for validating analytical methods, demonstrating their accuracy, precision, and reliability.

Quality Control: Regular analysis of samples containing a known amount of the CRM helps to monitor the ongoing performance and quality of the analytical process. nih.gov

The certificate of analysis for a this compound CRM provides crucial information, including its certified concentration, uncertainty, and traceability to SI units, which is fundamental for establishing a metrologically sound measurement system. caymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of cannabinoids. nih.gov Due to the high temperatures used in the GC injector, acidic cannabinoids like cannabidiolic acid (CBDA) are decarboxylated to their neutral forms (e.g., CBD). unibo.it Therefore, a derivatization step, such as silylation, is often required to analyze acidic cannabinoids without thermal degradation. unibo.itnih.gov

Development and Validation of GC-MS Methods for Cannabinoid Detection

The development of a robust GC-MS method for cannabinoid analysis involves optimizing several parameters, including the GC column, temperature program, and mass spectrometer settings. The validation of these methods is crucial to ensure the reliability of the results. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For GC-MS methods quantifying cannabinoids, linearity is often demonstrated with a high coefficient of determination (R² > 0.99) over a specified concentration range. researchgate.net

Precision: The closeness of agreement between independent test results. It is typically expressed as the relative standard deviation (RSD) and is assessed at different concentration levels (intra- and inter-day precision). researchgate.net

Accuracy: The closeness of the mean of a set of results to the true value. It is often evaluated by analyzing spiked samples and is expressed as the percentage of recovery. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For cannabinoids in cannabis oil using GC-MS, LODs can be as low as 0.01 μg/mL, with LOQs around 0.2 μg/mL. nih.gov

The use of deuterated internal standards like this compound is integral to the validation process, as they help to correct for variability and ensure the accuracy of the quantification. nih.govnih.gov

Optimization of Ion Monitoring Parameters for Deuterated Analogs

In GC-MS, Selected Ion Monitoring (SIM) is a technique used to increase the sensitivity of the analysis by monitoring only a few specific ions characteristic of the analytes of interest, rather than scanning the entire mass spectrum. gcms.czwikipedia.org This results in a significant improvement in the signal-to-noise ratio. epa.gov

When using a deuterated internal standard like this compound, specific ions are selected for both the native analyte and the internal standard. The optimization of these parameters is critical for achieving the best analytical performance. For the derivatized forms of CBD and CBD-D3, the following ions might be monitored:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Cannabidiol (as TMS derivative)390301, 375
This compound (as TMS derivative)393304, 378

This is an illustrative example; actual ions may vary based on the specific derivatization agent and instrument conditions.

The selection of the quantifier ion is typically based on its high abundance and specificity, while qualifier ions are used for confirmation of the analyte's identity by ensuring their ratios to the quantifier ion are within expected tolerances. unibo.it The dwell time for each ion is also optimized to ensure a sufficient number of data points are collected across each chromatographic peak for accurate quantification. epa.gov

Specialized Analytical Research Domains

Forensic Toxicology and Anti-Doping Analysis

In forensic toxicology, the accurate identification and quantification of cannabinoids in biological samples are crucial for legal proceedings, such as in cases of driving under the influence of drugs. nih.gov The increasing availability of CBD products has led to the need for methods that can distinguish between the use of legal CBD and illicit THC. nih.gov this compound is a valuable tool in these analyses, ensuring the reliability of the quantitative results for CBD. cerilliant.comchromservis.eu

In the context of anti-doping, the World Anti-Doping Agency (WADA) has specific regulations regarding cannabinoids. While most cannabinoids are prohibited in-competition, CBD is an exception. cannazoindia.comlabmanager.com However, athletes using CBD products are at risk of unintentional anti-doping rule violations if these products contain other prohibited cannabinoids, such as THC. cannazoindia.comblessedcbd.co.uk Therefore, sensitive and specific analytical methods are required to detect and quantify cannabinoids in athletes' samples. The use of deuterated internal standards like this compound is integral to achieving the high level of accuracy and reliability demanded in anti-doping analysis.

Quality Control and Authenticity Assessment in Phytocannabinoid Products

The burgeoning market for CBD products has raised concerns about their quality, consistency, and labeling accuracy. njit.edunist.govnih.gov Studies have shown that many commercially available CBD products are mislabeled, containing either more or less CBD than advertised, and sometimes containing undeclared THC. njit.edu To ensure consumer safety and product quality, robust analytical methods are essential for the quality control and authenticity assessment of these products. researchgate.netnih.govresearchgate.net

The use of this compound as an internal standard in LC-MS/MS or GC-MS methods allows for the accurate quantification of CBD in a wide variety of product matrices, including oils, edibles, and topical creams. This helps to verify that the product contains the amount of CBD stated on the label and complies with regulatory limits for THC. The reliability afforded by the use of an internal standard is critical for manufacturers to ensure their products meet quality standards and for regulatory bodies to enforce them.

Pharmacokinetic and Metabolic Research Utilizing Deuterated Cannabidiol Probes

Elucidation of Cannabidiol Metabolic Pathways and Enzyme Kinetics

Understanding the metabolic fate of cannabidiol is crucial for characterizing its pharmacological profile. Deuterated probes such as Cannabidiol-D3 are instrumental in these investigations, providing the analytical precision required to delineate complex metabolic networks.

Assessment of Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Contributions to Clearance

The clearance of cannabidiol from the body is a multi-step process involving both Phase I and Phase II metabolic enzymes. Studies utilizing sensitive analytical techniques, which often rely on deuterated internal standards like this compound for quantification, have identified the key enzymatic contributors. cerilliant.comsigmaaldrich.com

Cytochrome P450 (CYP) Enzymes: Phase I metabolism of CBD is predominantly carried out by the cytochrome P450 system, a family of enzymes primarily located in the liver. wikipedia.org Research has shown that CBD is extensively hydroxylated, and numerous studies have pinpointed specific CYP isoenzymes responsible for these transformations.

CYP2C19 and CYP3A4 have been identified as the primary enzymes involved in the oxidative metabolism of CBD.

CYP2C19 is mainly responsible for catalyzing the formation of 7-hydroxycannabidiol (7-OH-CBD), a major active metabolite.

CYP3A4 also contributes to CBD metabolism, alongside other isoforms like CYP1A1, CYP1A2, and CYP2C9, though to a lesser extent.

UDP-Glucuronosyltransferase (UGT) Enzymes: Following Phase I oxidation, CBD and its hydroxylated metabolites undergo Phase II conjugation reactions, primarily glucuronidation, which facilitates their excretion. This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes.

Studies have demonstrated that UGT1A9 and UGT2B7 are key enzymes involved in the glucuronidation of CBD.

This conjugation process increases the water solubility of the metabolites, preparing them for elimination from the body, mainly through feces and to a lesser extent, urine. nih.gov

The precise measurement of the formation and clearance of these various metabolites in in vitro and in vivo models is critically dependent on robust analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where this compound is frequently used as an internal standard to ensure data accuracy.

Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) on Metabolic Rates

The substitution of a hydrogen atom with its heavier isotope, deuterium, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org In drug metabolism, this occurs because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. princeton.edu Consequently, more energy is required to break the C-D bond, which can lead to a slower rate of metabolism if the cleavage of this bond is the rate-determining step in the enzymatic reaction. wikipedia.org

This principle is sometimes intentionally applied in drug design—a strategy known as "deuterium switching"—to slow down a drug's metabolism, potentially improving its pharmacokinetic profile by increasing its half-life and exposure.

However, based on a review of the available scientific literature, specific studies investigating the deuterium kinetic isotope effect on the metabolic rates of this compound itself are not extensively documented. While this compound is widely used as an analytical tool, research into how deuteration at specific positions on the CBD molecule affects its biotransformation by CYP and UGT enzymes remains a specialized area with limited published data. Such studies would be valuable for providing deeper insights into the precise mechanisms of CBD metabolism.

Pharmacokinetic Parameter Determination in Experimental Models

Pharmacokinetic studies in preclinical models are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME). In these studies, this compound plays a critical role as an internal standard, ensuring the reliability of the quantitative data generated for key pharmacokinetic parameters of non-deuterated CBD.

Quantification of Area Under the Curve (AUC) and Maximum Plasma Concentration (Cmax)

Area Under the Curve (AUC) represents the total drug exposure over time, while Maximum Plasma Concentration (Cmax) is the highest concentration of the drug observed in the plasma. These parameters are fundamental in assessing the bioavailability of a compound. Preclinical studies in animal models, such as dogs, have provided valuable data on the Cmax and AUC of CBD, which vary significantly depending on the route of administration and formulation.

Pharmacokinetic Parameters (Cmax and AUC) of Cannabidiol in Beagle Dogs Following a Single Dose
Administration RouteDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)
Intravenous (IV)2.21869 - 3294Not directly comparable
Oral (PO)2.2144 - 607639 - 1380

Data derived from studies in beagle dogs. nih.govresearchgate.net The values for Cmax and AUC often show a range, reflecting inter-subject variability.

Analysis of Time to Maximum Concentration (Tmax) and Elimination Half-Life

Time to Maximum Concentration (Tmax) indicates the time taken to reach the peak plasma concentration, providing insights into the rate of drug absorption. The elimination half-life (t1/2) is the time required for the drug concentration in the body to be reduced by half, which is a key indicator of how long the drug remains in the system. wikipedia.org

Pharmacokinetic Parameters (Tmax and Elimination Half-Life) of Cannabidiol in Beagle Dogs
Administration RouteDose (mg/kg)Tmax (hours)Elimination Half-Life (t1/2) (hours)
Intravenous (IV)2.2Not Applicable4.85
Oral (PO)2.21.5 - 2.04.23

Data derived from studies in beagle dogs. nih.govresearchgate.net Half-life is presented in hours (converted from minutes reported in the source).

Comparative Disposition Studies Across Different Administration Routes in Preclinical Models

The route of administration significantly impacts the pharmacokinetic profile of CBD. frontiersin.org Comparative studies in preclinical models are vital for evaluating the efficiency of different delivery methods.

Oral (PO) Administration: This common route is subject to the first-pass effect, where a significant portion of the drug is metabolized in the liver before reaching systemic circulation. nih.gov This generally results in lower bioavailability compared to other routes. nih.gov

Intravenous (IV) Administration: By delivering the compound directly into the bloodstream, IV administration bypasses first-pass metabolism, resulting in 100% bioavailability. It serves as a reference standard for determining the absolute bioavailability of other routes. nih.govresearchgate.net

Vaporization/Inhalation: This route provides rapid absorption through the lungs, avoiding first-pass metabolism and leading to a faster onset of action and higher peak plasma concentrations compared to oral ingestion. rti.org

Studies in dogs have shown that after intravenous administration, CBD is rapidly cleared and exhibits an extensive volume of distribution. researchgate.net When administered orally, the systemic availability of CBD was determined to be approximately 31.2%, highlighting the significant impact of first-pass metabolism. nih.govresearchgate.net The accurate determination of these cross-route differences relies on the precise quantification of CBD concentrations in plasma, a process for which this compound is an essential analytical tool. frontiersin.org

Interrogation of Drug-Drug Interactions (DDI) with Cannabidiol

The investigation of drug-drug interactions (DDI) is a critical aspect of pharmacology, particularly for compounds like cannabidiol (CBD) that are known to interact with key metabolic pathways. researchgate.netnih.gov CBD is not only a substrate for several drug-metabolizing enzymes but also acts as an inhibitor of these same enzymes, creating a significant potential to alter the metabolism of co-administered therapeutic agents, also known as xenobiotics. nih.govresearchgate.net To dissect these complex interactions with high precision, researchers utilize advanced tools, including stable isotope-labeled probes such as this compound.

The use of deuterated compounds, where one or more hydrogen atoms are replaced by its stable isotope deuterium, is a powerful technique in pharmacokinetic research. This substitution creates a carbon-deuterium (C-D) bond that is stronger than the native carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.net By strategically placing deuterium atoms on a molecule like cannabidiol, researchers can create probes such as this compound. These probes help in identifying specific sites of metabolism, elucidating metabolic pathways, and quantifying the extent of interactions without the need for radioactive labeling. nih.govmetsol.com

In Vitro and In Vivo Models for Mechanistic DDI Studies

Mechanistic DDI studies for cannabidiol are conducted using a combination of laboratory-based (in vitro) and whole-organism (in vivo) models. The use of deuterated probes like this compound within these models enhances the precision and clarity of the findings.

In Vitro Models

In vitro systems are essential for isolating and characterizing specific metabolic interactions. The primary models used include:

Human Liver Microsomes (HLMs): These are vesicles derived from the endoplasmic reticulum of human liver cells and contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism. researchgate.netdrugbank.comresearchgate.net Studies using HLMs have shown that CBD can inhibit several key CYP enzymes. wikipedia.org

Recombinant CYP Enzymes: These are individual human CYP enzymes produced in cell culture systems. They allow researchers to study the interaction of a compound with a specific enzyme (e.g., CYP3A4 or CYP2C19) in isolation, removing the complexities of the broader microsomal environment.

In these systems, a probe like this compound can be used to investigate the kinetic isotope effect, helping to determine if a specific metabolic pathway is rate-limiting. More commonly, it serves as a highly effective internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This allows for the precise quantification of metabolites formed from the non-labeled CBD or a co-administered drug, thereby accurately determining inhibition constants (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

Research has consistently shown that CBD is a potent inhibitor of several CYP isoforms. nih.gov The table below summarizes key findings from in vitro studies.

Enzyme InhibitedType of InhibitionSubstrate ExampleFinding
CYP2C19 Competitive(S)-MephenytoinCBD is a potent inhibitor of CYP2C19, the primary enzyme for metabolizing the active metabolite of clobazam. nih.govresearchgate.net
CYP3A4 CompetitiveDiltiazemCBD demonstrates significant competitive inhibition of CYP3A4, one of the most abundant and important drug-metabolizing enzymes. drugbank.com
CYP3A5 CompetitiveDiltiazemCBD shows even more potent inhibition of CYP3A5 compared to CYP3A4. drugbank.com
CYP2C9 Competitive-All major cannabinoids, except CBN, have been shown to inhibit CYP2C9. nih.gov
UGT1A9 & UGT2B7 --CBD has the potential to inhibit Phase II metabolism enzymes, indicating a broad impact on drug conjugation pathways. nih.gov

In Vivo Models

In vivo studies, including preclinical animal models and clinical trials in humans, are necessary to understand the real-world clinical relevance of interactions observed in vitro. In human studies, a common approach is the use of a "probe drug cocktail," where subjects are given a mixture of drugs that are each metabolized by a specific enzyme.

The co-administration of a deuterated probe like this compound alongside a non-labeled xenobiotic allows for unambiguous differentiation between the two compounds and their respective metabolites by mass spectrometry. This dual-labeling approach enables precise quantification of how CBD affects the pharmacokinetics of the other drug and vice-versa, providing a definitive measure of the DDI's magnitude in a clinical setting.

Impact on Co-administered Xenobiotic Metabolism

The inhibitory action of cannabidiol on CYP enzymes can lead to clinically significant increases in the plasma concentrations of co-administered drugs, potentially increasing their therapeutic effects or risk of adverse events. researchgate.netnih.gov The use of deuterated probes in research can help precisely quantify the contribution of metabolic inhibition to these observed clinical outcomes.

The most well-documented interaction is between CBD and the anti-epileptic drug clobazam. nih.goveverybrainmatters.org CBD potently inhibits CYP2C19, the enzyme responsible for converting clobazam's active metabolite, N-desmethylclobazam, to inactive forms. nih.govnih.gov This inhibition leads to a dramatic increase in the plasma levels of N-desmethylclobazam. nih.govnih.gov

Furthermore, clinical studies involving patients taking various anti-epileptic drugs (AEDs) have demonstrated that CBD can significantly alter the serum levels of several of these medications. These findings underscore the broad impact of CBD on xenobiotic metabolism.

The following table summarizes key clinical findings on the effect of CBD on co-administered drugs.

Co-administered DrugPrimary Metabolizing Enzyme(s)Observed Effect of CBD Co-administration
Clobazam CYP3A4, CYP2C19Plasma levels of clobazam increased by approximately 60%. nih.gov
N-desmethylclobazam CYP2C19Plasma levels of this active metabolite increased by approximately 500%. nih.govnih.gov
Topiramate CYP2C19Significant increase in serum levels observed with increasing CBD administration. nih.govnih.gov
Rufinamide -Significant increase in serum levels observed. nih.goveverybrainmatters.org
Zonisamide CYP3A4Significant increase in serum levels observed. nih.goveverybrainmatters.org
Eslicarbazepine UGT enzymesSignificant increase in serum levels observed. nih.goveverybrainmatters.org

By employing deuterated probes like this compound in dedicated clinical DDI studies, researchers can further refine the understanding of these interactions, providing crucial data to guide clinical practice and ensure the safe use of cannabidiol with other medications.

Stable Isotope Tracing Applications in Cannabinoid Research

Geographic Sourcing and Origin Authentication of Cannabis sativa Materials

Application of Stable Hydrogen (δ²H) Isotope Ratios for Geographical Fingerprinting

The stable hydrogen isotope ratio (expressed as δ²H) in a plant is directly related to the isotopic composition of the water it absorbs from its environment. researchgate.net As the δ²H of precipitation varies geographically, this variation is captured in the plant's tissues, providing a unique marker of its origin. wvu.edu Research has demonstrated that the analysis of δ²H values in Cannabis sativa can effectively distinguish between plants grown in different geographical regions. wvu.edu

For instance, studies have reported distinct ranges of δ²H values for Cannabis sativa grown in the United States compared to samples from Italy. American Cannabis sativa has been shown to have δ²H values ranging from -160‰ to -129‰, while Italian samples exhibit a range of -200‰ to -68‰. wvu.eduethz.ch These differences can be attributed to variations in the isotopic composition of local water sources, which are influenced by factors such as latitude, altitude, and distance from the coast.

δ²H Isotope Ratios in Cannabis sativa from Different Geographic Regions

Geographic RegionReported δ²H Value Range (‰)Reference
United States-160 to -129 wvu.eduethz.ch
Italy-200 to -68 ethz.ch

Isoscape Modeling in Forensic and Supply Chain Integrity Investigations

Building upon the principle of geographical fingerprinting, isoscape models can be developed to predict the likely origin of a cannabis sample. Isoscapes are maps that illustrate the geographic variation of isotopic ratios. nih.gov By comparing the δ²H value of a seized or commercial cannabis sample to an established isoscape for Cannabis sativa, investigators can narrow down its potential cultivation area. This approach has significant implications for tracking illicit drug trafficking routes and verifying the authenticity of products claiming a specific origin. mdpi.com The reliability of these models has been tested and shown to be a significant tool in understanding marijuana distribution networks. mdpi.com

Differentiation of Biosynthetic versus Synthetic Cannabidiol

The increasing demand for CBD has led to its production through both natural extraction from Cannabis sativa and chemical synthesis. wvu.edu While chemically identical, the origin of CBD can be a crucial factor for regulatory compliance and consumer preference. Stable isotope analysis provides a definitive method to distinguish between biosynthetic (natural) and synthetic CBD.

Isotopic Signatures for Chemical Provenance Verification

The key to differentiating between natural and synthetic CBD lies in the isotopic ratios of hydrogen (δ²H) and oxygen (δ¹⁸O). wvu.eduresearchgate.net These ratios are influenced by the source materials and processes involved in the synthesis of the molecule.

Natural CBD, produced in the Cannabis sativa plant, incorporates hydrogen and oxygen from the local environment (water and atmospheric CO₂). wvu.edu Synthetic CBD, on the other hand, is typically produced from petrochemical precursors, which have distinct isotopic signatures. wvu.edu

Studies have established clear differences in the δ²H and δ¹⁸O values of natural versus biosynthetic CBD. Natural CBD exhibits δ²H values ranging from -274‰ to -227‰, while biosynthetic CBD has values between -206‰ and -135‰. wvu.edu Similarly, the δ¹⁸O values for natural CBD are significantly different from those of its synthetic counterpart. wvu.edu A study identified threshold values for δ²H and δ¹⁸O in natural CBD, with values higher than -215‰ for δ²H and +23.4‰ for δ¹⁸O suggesting a non-natural origin. wvu.eduresearchgate.net

Isotopic Signatures of Natural vs. Biosynthetic Cannabidiol (CBD)

Isotope RatioNatural CBD (‰)Biosynthetic CBD (‰)Reference
δ²H-274 to -227-206 to -135 wvu.edu
δ¹⁸OSignificantly different from biosyntheticHigher than natural wvu.edu

Elucidation of Metabolic Flux and Biosynthetic Pathways in Biological Systems

Understanding how cannabinoids are synthesized within the Cannabis sativa plant is a fundamental area of research. Stable isotope labeling, coupled with advanced analytical techniques, allows scientists to trace the metabolic pathways and quantify the flow of atoms through these intricate biochemical networks.

Application of Stable Isotope Labeling in Advanced Metabolomics Studies

In these studies, plants are "fed" a precursor molecule that has been enriched with a stable isotope, such as carbon-13 (¹³C). nih.gov By tracking the incorporation of this isotopic label into downstream metabolites, researchers can map the biosynthetic pathway and determine the relative contribution of different metabolic routes.

For example, experiments using ¹³C-labeled glucose have been instrumental in confirming the biosynthetic pathways of major cannabinoids like cannabichromenic acid and tetrahydrocannabinolic acid. nih.gov These studies have shown that the C₁₀-terpenoid moiety of these cannabinoids is predominantly synthesized via the deoxyxylulose phosphate pathway. nih.gov The analysis of ¹³C enrichment and coupling patterns in the final cannabinoid molecules provides quantitative data on the metabolic flux through these pathways. nih.gov

¹³C Enrichment in Cannabinoids Following Administration of ¹³C-Labeled Glucose

CannabinoidBiosynthetic Pathway ElucidatedKey Finding from ¹³C LabelingReference
Cannabichromenic AcidTerpenoid and Polyketide pathwaysC₁₀-terpenoid moiety is predominantly derived from the deoxyxylulose phosphate pathway. nih.gov
Tetrahydrocannabinolic AcidTerpenoid and Polyketide pathwaysConfirmation of geranyl diphosphate and olivetolic acid as specific intermediates. nih.gov

This powerful technique not only illuminates the fundamental biology of cannabinoid production but also opens avenues for metabolic engineering to enhance the production of specific cannabinoids for therapeutic purposes.

Emerging Research Frontiers and Methodological Advancements

Development of Novel Deuterated Cannabinoid Analogs for Specific Research Questions

The success of using simple deuterated analogs like CBD-D3 for quantitative analysis has spurred the development of more complex and specifically designed deuterated cannabinoids. cerilliant.comsigmaaldrich.com Researchers are no longer limited to just tracking the parent compound; they are now synthesizing a variety of deuterated analogs to answer highly specific scientific questions related to metabolism, pharmacokinetics, and structure-activity relationships (SAR). researchgate.net

The synthesis of these novel analogs can be complex, often involving either total synthesis or the partial synthesis from existing cannabinoid precursors. nih.gov For instance, research has focused on creating deuterated versions of various cannabinoids, including Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and its homologs like Δ⁹-tetrahydrocannabivarin (Δ⁹-THCV), by introducing deuterium (B1214612) at specific positions on the molecule's side chain. researchgate.net This precise labeling allows for detailed investigation into how the length and structure of the side chain influence the compound's biological properties. researchgate.net

The development of these analogs serves several key research purposes:

Metabolic Pathway Elucidation: By using cannabinoids deuterated at specific sites, researchers can track the metabolic fate of the molecule. This helps identify which parts of the molecule are modified by enzymes, leading to a clearer picture of the resulting metabolites. nih.gov

Pharmacokinetic Studies: Deuterated analogs are invaluable in pharmacokinetic studies, where they can be administered alongside their non-deuterated counterparts to precisely determine absorption, distribution, metabolism, and excretion (ADME) profiles without signal interference.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of deuterated analogs helps in understanding how minor structural changes, such as the position of a double bond or the length of an alkyl side chain, affect the cannabinoid's interaction with receptors and enzymes. nih.gov

Forensic and Diagnostic Tools: Specifically deuterated cannabinoids, such as d3-Δ⁹-THC-COOH, are developed as internal standards for gas chromatography/mass spectrometry (GC/MS) methods to accurately quantify cannabinoid metabolites in biological fluids like urine, which is crucial for forensic analysis and clinical toxicology. google.com

Recently, interest has grown in semi-synthetic and hydrogenated cannabinoids like hexahydrocannabinol (B1216694) (HHC). nih.gov The synthesis of deuterated versions of these emerging compounds is a logical next step to facilitate research into their efficacy, metabolism, and biological effects, which are currently not well understood. nih.gov

Table 1: Examples of Deuterated Cannabinoid Analogs and Their Research Applications
Deuterated AnalogResearch ApplicationReference
Cannabidiol-D3 (CBD-D3)Internal standard for accurate quantification of CBD in biological samples and pharmaceutical research. cerilliant.comsigmaaldrich.com
Side-chain Deuterated Δ⁹-THCVsUsed as markers to confirm illicit marijuana use and to study metabolic pathways. researchgate.net
Trideuterated Δ⁹-THC-COOH (d3-THC-COOH)Internal standard for GC/MS analysis of THC's main metabolite in urine for drug testing. google.com
Side-chain Deuterated Δ⁹-THCPreparation of key intermediates for studying structure-activity relationships. researchgate.net

Integration of Deuterated Cannabidiol Data with Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational method used to predict the ADME of a drug in the body. nih.gov These models integrate data on the drug's physicochemical properties with physiological information from the organism (e.g., blood flow, tissue volumes, and enzyme concentrations) to simulate its behavior in various populations and scenarios. researchgate.netascpt.org The accuracy of a PBPK model is fundamentally dependent on the quality of the input data, particularly the precise measurement of drug concentrations in biological matrices. nih.gov

This is where deuterated cannabidiol, such as CBD-D3, plays a critical, albeit often behind-the-scenes, role. In the analytical methods—typically liquid chromatography-mass spectrometry (LC-MS/MS)—used to generate concentration-time data for PBPK model development, a stable isotope-labeled internal standard is essential for accurate quantification. cerilliant.com CBD-D3 serves as an ideal internal standard because it has nearly identical chemical and physical properties to natural CBD but is distinguishable by its higher mass. sigmaaldrich.com This allows it to be added to a biological sample at a known concentration, co-purify with the analyte (CBD), and be detected separately by the mass spectrometer, correcting for any sample loss during processing and any variations in instrument response. mdpi.com

The workflow for integrating deuterated CBD data into PBPK models generally follows these steps:

Data Acquisition: Clinical or preclinical studies are conducted where subjects are administered CBD. Blood, plasma, or other tissues are collected over time. nih.gov

Sample Analysis: CBD concentrations in these biological samples are quantified using a validated analytical method, such as LC-MS/MS, with CBD-D3 as the internal standard. mdpi.com

Model Development: The highly accurate concentration-time data obtained are then used to build the initial PBPK model. This involves defining parameters for CBD's absorption, distribution, and metabolism, including the specific enzymes involved, such as CYP2C19, CYP3A, and various UGTs. researchgate.netnih.gov

Model Validation and Refinement: The model's predictions are compared against observed clinical data (often from multiple studies) to ensure its accuracy. mdpi.com The model is refined by optimizing parameters until it can successfully predict CBD exposure within a twofold margin of error of the observed values. researchgate.netnih.gov

Once validated, these PBPK models become powerful predictive tools. They can be used to simulate CBD's pharmacokinetics in populations that are difficult to study, such as in children or individuals with liver impairment. researchgate.net Furthermore, they can predict the likelihood and severity of drug-drug interactions (DDIs) when CBD is co-administered with other medications, a critical consideration for its therapeutic use. ascpt.orgmdpi.com

Table 2: Key Parameters in PBPK Models Reliant on Accurate Quantification Using Deuterated Standards
ParameterDescriptionRelevance to PBPK ModelingReference
CmaxMaximum (or peak) plasma concentration of a drug.Essential for validating the absorption and distribution phases of the model. nih.govnih.gov
AUCArea under the plasma concentration-time curve, representing total drug exposure.A critical endpoint for validating the overall model performance and assessing bioavailability. nih.govnih.gov
CLClearance, the volume of plasma cleared of the drug per unit time.Used to define and validate the metabolic and excretion pathways in the model. ascpt.org
fmFraction of the drug metabolized by a specific enzyme pathway.Crucial for predicting drug-drug interactions when co-administered with enzyme inhibitors or inducers. nih.gov

Expanding the Scope of Isotope Tracing in Complex Biological and Ecological Systems

The use of stable isotopes, including deuterium (²H), extends far beyond serving as internal standards in pharmacokinetic studies. Stable Isotope Ratio Analysis (SIRA) is emerging as a powerful technique to investigate cannabinoids within broader biological and ecological contexts. nih.gov This method measures the natural abundance ratios of stable isotopes (e.g., ²H/¹H, ¹³C/¹²C, ¹⁸O/¹⁶O), which can vary based on a substance's geographic origin, the physiological processes of the plant that produced it, and the manufacturing process used. nih.govresearchgate.net

One of the most significant applications of this technology is in the authentication of CBD products. nih.gov With the rise of synthetic CBD, distinguishing it from CBD derived naturally from Cannabis sativa has become a critical issue for regulatory bodies and consumers. researchgate.net Research has demonstrated that the stable isotope ratios of hydrogen (δ²H) and oxygen (δ¹⁸O) can effectively discriminate between natural and synthetic CBD. nih.gov Natural CBD typically has a distinct isotopic signature that reflects the water and environmental conditions of the plant's growth location. researchgate.netresearchgate.net In contrast, synthetic CBD, produced through chemical pathways, will have an isotopic signature reflective of the source materials and water used in the laboratory, allowing for clear differentiation. nih.gov

This methodology has been used to establish threshold values that can identify products of a non-natural origin with a high degree of confidence. researchgate.net The implications are significant for ensuring product transparency and authenticity in the market.

Furthermore, isotope tracing provides insights into the ecological and cultivation aspects of the Cannabis plant. By analyzing the stable carbon isotope ratios (δ¹³C) in cannabinoids like THC and CBD, scientists can reliably distinguish between marijuana plants grown indoors versus outdoors. atlasofscience.org This is because indoor cultivation environments often have higher concentrations of CO₂, which alters the plant's carbon fixation process and leaves a distinct isotopic "barcode" within its molecules. atlasofscience.org This technique can serve as a forensic tool to trace the cultivation methods of illicitly grown cannabis, providing valuable intelligence for law enforcement. researchgate.net These advanced applications demonstrate how isotope tracing, the fundamental principle behind the utility of this compound, is evolving into a multifaceted tool for addressing complex scientific and regulatory challenges.

Q & A

Basic: What is the role of Cannabidiol-D3 as an internal standard in analytical chemistry?

This compound (CBD-D3) is a deuterated analog of cannabidiol, used as an internal standard (IS) in mass spectrometry-based methods to correct for matrix effects, ionization efficiency, and instrument variability. For example, in ultrahigh-performance liquid chromatography–high-resolution tandem mass spectrometry (UHPLC-HRMS/MS), CBD-D3 improves quantification accuracy by normalizing analyte signals, particularly in complex biological matrices like serum or hemp extracts . Its isotopic labeling (deuterium substitution) ensures minimal interference with the target analyte while maintaining similar physicochemical properties.

Basic: How do researchers validate the accuracy of this compound quantification in pharmacokinetic studies?

Validation follows guidelines such as the FDA’s Bioanalytical Method Validation, which includes:

  • Precision and accuracy : Intra-day and inter-day variability tests using spiked samples.
  • Recovery rates : Comparing extracted vs. unextracted CBD-D3 signals (e.g., 95–100% recovery in ethanol-extracted hemp matrices) .
  • Matrix effects : Assessing ion suppression/enhancement via post-column infusion.
  • Limit of quantification (LOQ) : Typically 0.25–5.0 mg/kg depending on the matrix .
    Internal standards like CBD-D3 mitigate variability, ensuring reproducibility across labs .

Advanced: What methodological challenges arise in distinguishing this compound from its hydroxylated metabolites?

Hydroxylated metabolites (e.g., 7-OH-CBD-D3) share similar fragmentation patterns with CBD-D3 in MS/MS, requiring optimized chromatographic separation. Strategies include:

  • Collision energy optimization : Differentiating precursor-to-product ion transitions (e.g., m/z 334.2 → 316.1 for 7-OH-CBD-D3 vs. m/z 314.2 → 193.1 for CBD-D3) .
  • Ion mobility spectrometry : Resolving isobaric compounds via drift time differences.
  • Synthetic reference standards : Using certified materials (e.g., Cerilliant®) to confirm retention times .

Advanced: How can researchers design observational studies to address contradictions in CBD-D3 pharmacokinetic data?

To minimize bias and enhance data reliability:

  • Sample size calculation : Use power analysis to ensure statistical significance, addressing FDA concerns about underpowered studies .
  • Stratified sampling : Control for variables like BMI, metabolic enzyme polymorphisms, and concurrent medications.
  • Blinded analysis : Mask lab technicians to treatment groups to reduce measurement bias.
  • Longitudinal sampling : Collect multiple time points to capture inter-individual variability in CBD-D3 metabolism .

Advanced: What computational methods predict drug-drug interactions (DDIs) involving this compound?

Machine learning models like ALG-DDI integrate pharmacokinetic (e.g., CYP450 inhibition) and pharmacodynamic data to score interaction likelihood. For example:

  • Training datasets : Use DrugBank or DS3 to identify high-risk pairs (e.g., CBD-D3 with clobazam, due to CYP3A4/2C19 interactions) .
  • Validation : Confirm predicted DDIs via in vitro microsomal assays or clinical serum monitoring .

Basic: Which databases are optimal for systematic reviews on this compound applications?

Avoid relying solely on Google Scholar due to low reproducibility. Prioritize:

  • PubMed/MEDLINE : For clinical trials and pharmacokinetic studies.
  • Web of Science : For citation tracking and interdisciplinary research.
  • Cochrane Library : For evidence syntheses on therapeutic efficacy .
    Note: Exclude non-peer-reviewed sources (e.g., ) .

Advanced: How to resolve discrepancies in CBD-D3’s reported stability under different storage conditions?

Contradictory stability data (e.g., degradation in methanol vs. acetonitrile) require:

  • Forced degradation studies : Expose CBD-D3 to heat, light, and pH extremes.
  • Validated stability-indicating assays : Use UHPLC-HRMS/MS to track degradation products (e.g., quinone derivatives) .
  • ISO 17025 compliance : Document storage protocols (e.g., shipment under ice for solutions) .

Basic: What safety protocols are mandated for handling this compound in lab settings?

Follow GHS hazard guidelines:

  • Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.
  • Decontamination : Immediate rinsing with water for skin/eye contact (P303+361+353) .
  • Ventilation : Use fume hoods to avoid inhalation (P304+340) .

Advanced: How to ensure methodological validity in CBD-D3 research for regulatory compliance?

Align with Daubert standards for scientific evidence:

  • Peer-reviewed protocols : Publish pre-registered designs (e.g., on ClinicalTrials.gov ).
  • Independent replication : Validate findings across labs using shared reference materials .
  • Transparent reporting : Disclose conflicts of interest and raw data via repositories like Zenodo .

Advanced: What statistical approaches address heterogeneity in meta-analyses of CBD-D3 studies?

  • Random-effects models : Account for between-study variance.
  • Subgroup analysis : Stratify by dose, administration route, or population (e.g., epilepsy vs. chronic pain).
  • Sensitivity analysis : Exclude low-quality studies (e.g., those with unvalidated assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.